molecular formula C11H13NO4 B1276670 1-Benzyl D-Aspartate CAS No. 6367-42-6

1-Benzyl D-Aspartate

Cat. No.: B1276670
CAS No.: 6367-42-6
M. Wt: 223.22 g/mol
InChI Key: NJSRYBIBUXBNSW-SECBINFHSA-N
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Description

1-Benzyl D-Aspartate is a derivative of aspartic acid, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the aspartate molecule. It is primarily used in scientific research and has applications in fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl D-Aspartate can be synthesized through several methods. One common approach involves the Michael addition of benzylamine to dimethyl fumarate, followed by hydrolysis and purification steps . The reaction typically requires a base catalyst and is conducted under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pH, and reactant concentrations to achieve consistent product quality. Purification is usually carried out through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl D-Aspartate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce benzylamine derivatives .

Scientific Research Applications

1-Benzyl D-Aspartate has a wide range of applications in scientific research:

Mechanism of Action

1-Benzyl D-Aspartate exerts its effects through several molecular pathways:

Comparison with Similar Compounds

Uniqueness: 1-Benzyl D-Aspartate is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This modification enhances its ability to interact with specific molecular targets, making it a valuable tool in research .

Properties

IUPAC Name

(3R)-3-amino-4-oxo-4-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c12-9(6-10(13)14)11(15)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSRYBIBUXBNSW-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426407
Record name H-D-Asp-OBzl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6367-42-6
Record name H-D-Asp-OBzl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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